molecular formula C8H13N3O2S2 B13597224 N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

Cat. No.: B13597224
M. Wt: 247.3 g/mol
InChI Key: LBAPPVWVZICQIN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a synthetic organic compound featuring a thiazole ring system, a versatile scaffold recognized for its significant value in medicinal chemistry and drug discovery . The core thiazole structure incorporates a sulfonamide group, a cyclopropyl moiety, and a methylamino substituent, which are common features in molecules with diverse biological activities. Thiazole derivatives are extensively documented in scientific literature for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Furthermore, the thiazole ring is a key component in more than 18 FDA-approved drugs, underscoring its importance as a privileged structure in the development of therapeutic agents . The specific combination of the sulfonamide function and the N-cyclopropyl group on the thiazole ring in this compound suggests potential for interaction with various enzymatic targets. Researchers may find this chemical valuable as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for screening in biological assays. Its structural features make it a point of interest for investigating new antibiotics, given the critical role of thiazole-containing compounds like cefiderocol in addressing multi-drug resistant bacteria , or for exploring new oncological therapies, akin to the thiazole-based drug alpelisib . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H13N3O2S2

Molecular Weight

247.3 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C8H13N3O2S2/c1-5-7(14-8(9-2)10-5)15(12,13)11-6-3-4-6/h6,11H,3-4H2,1-2H3,(H,9,10)

InChI Key

LBAPPVWVZICQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: In industrial chemistry, it is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and cyclopropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Substituent Analysis on the Thiazole Ring

The thiazole ring in the target compound is substituted at positions 2, 4, and 5. Key comparisons include:

Compound Name Position 2 Position 4 Position 5 Key Functional Group
Target compound Methylamino Methyl Cyclopropyl sulfonamide Sulfonamide
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide () - - Cyclopropyl carboxamide Carboxamide
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide () - Methyl Carboxamide Carboxamide
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide () (2-methylpropyl)amino - Thiadiazole linkage Carboxamide

Key Findings :

  • Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger electron-withdrawing effects and higher acidity (pKa ~10) compared to carboxamides (pKa ~15), enhancing solubility in physiological environments .
  • Cyclopropyl Group : Present in both the target compound and N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (), this group is associated with improved metabolic stability due to restricted conformational flexibility .

Physicochemical Properties

Molecular weight (MW) and logP (lipophilicity) are critical determinants of drug-likeness:

Compound Name Molecular Formula Molecular Weight logP (Predicted)
Target compound C8H12N4O2S2 ~284.4 g/mol ~1.2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide () C13H17N5OS2 323.44 g/mol ~2.5
2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide () C10H15N3OS 225.3 g/mol ~1.8

Key Findings :

  • The target compound’s lower MW (~284 g/mol) compared to ’s compound (323 g/mol) suggests better compliance with Lipinski’s Rule of Five.

Biological Activity

N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its significance in pharmacology. Thiazoles are often associated with a variety of biological activities, including antimicrobial and anticancer properties. The presence of the sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of thiazole derivatives, including this compound, against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In a study examining several thiazole-sulfanilamide derivatives, compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value comparable to cisplatin . This indicates that the compound may inhibit cancer cell viability effectively.
  • Mechanistic Insights : The mechanism of action appears to involve inhibition of key cellular pathways that are crucial for cancer cell proliferation. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in tumor growth .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In vitro Studies : Thiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin . This suggests a potential for these compounds as novel antibacterial agents.
  • Selectivity and Toxicity : Importantly, these compounds demonstrated selectivity towards bacterial enzymes without significant toxicity towards human cells, as evidenced by assays conducted on HepG2 liver cells . This selectivity is crucial for developing safe therapeutic agents.

Comparative Biological Activity

The following table summarizes the biological activities observed for this compound compared to other thiazole derivatives:

CompoundIC50 (MCF-7)MIC (S. aureus)Toxicity (HepG2)
This compoundComparable to Cisplatin0.012 μg/mLNon-toxic
Compound M318.53 µg/ml0.008 μg/mLNon-toxic
Compound M4Higher than Acetazolamide0.030 μg/mLNon-toxic

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In preclinical models, this compound has been shown to reduce tumor growth significantly when administered in conjunction with other chemotherapeutic agents .
  • Infection Models : In animal studies, thiazole derivatives demonstrated efficacy in treating bacterial infections resistant to conventional antibiotics, showcasing their potential as alternative therapies .

Q & A

What are the optimal synthetic routes for N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonamide functionalization. Key steps include:

  • Cyclization : Cyclopropane introduction via nucleophilic substitution under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF or DCM .
  • Sulfonylation : Reaction with sulfonyl chlorides in the presence of bases (e.g., triethylamine) to ensure regioselectivity .
  • Purification : Use of column chromatography or recrystallization to isolate the product. Analytical techniques like TLC and NMR are critical for monitoring intermediate formation .

How can advanced spectroscopic and crystallographic techniques confirm the compound’s structure?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and cyclopropane integration. For example, the methylamino group (-NHCH3_3) shows distinct singlet splitting in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isobaric impurities .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. For sulfonamides, the S=O and C-S bond distances (typically 1.42–1.46 Å) validate sulfonamide geometry .

What methodologies are employed to evaluate the compound’s biological activity?

Level: Basic
Methodological Answer:

  • Antitumor Assays : Screening against the NCI-60 cancer cell line panel (e.g., via MTT assays) identifies growth inhibition (GI50_{50}) values. Sulfonamide derivatives often target carbonic anhydrases or tubulin polymerization .
  • Enzyme Inhibition Studies : Fluorescence-based assays measure inhibition constants (KiK_i) for enzymes like carbonic anhydrase IX. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with sulfonamide oxygen forming hydrogen bonds to Zn2+^{2+} in active sites .
  • Antimicrobial Testing : Broth microdilution assays determine MIC values against Gram-positive/negative bacteria .

How do structural modifications impact the compound’s biological efficacy?

Level: Advanced
Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3_3) on the thiazole ring enhances antitumor activity by increasing electrophilicity and target binding. Conversely, bulky cyclopropyl groups may reduce solubility but improve metabolic stability .
  • Sulfonamide Optimization : Replacing the methylamino group with a trifluoromethyl moiety improves carbonic anhydrase IX selectivity (e.g., 10-fold higher KiK_i vs. off-target isoforms) .
  • Data-Driven Design : QSAR models correlate logP values (<2.5) with improved blood-brain barrier penetration for CNS applications .

What strategies resolve contradictions in crystallographic data during structure refinement?

Level: Advanced
Methodological Answer:

  • Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twinned crystals by partitioning intensity matrices. For example, pseudo-merohedral twinning in sulfonamide crystals requires HKLF5 format data .
  • Disordered Atoms : Use of PART/SUMP restraints resolves cyclopropane ring disorder. Free variable refinement assigns occupancy ratios for overlapping conformers .
  • Validation Tools : CheckCIF reports flag outliers (e.g., ADP mismatches >5σ), guiding manual adjustments to thermal parameters .

How can researchers address discrepancies in bioassay results across studies?

Level: Advanced
Methodological Answer:

  • Reproducibility Controls : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability. For example, NCI-60 panel results require adherence to NIH/NCI protocols .
  • Orthogonal Assays : Cross-validate enzyme inhibition data using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding thermodynamics .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC50_{50} values from independent studies, identifying systematic biases in plate reader calibrations .

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